5-Hexyl-4-methyldihydrofuran-2(3H)-one

Description

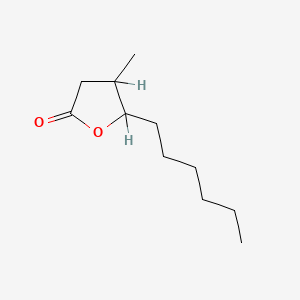

Structure

3D Structure

Properties

IUPAC Name |

5-hexyl-4-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-10-9(2)8-11(12)13-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRLAEXLQFIKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(CC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867301 | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; floral aroma | |

| Record name | (+\/-) 3-Methyl-gamma-decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

110.00 to 115.00 °C. @ 3.50 mm Hg | |

| Record name | 5-Hexyldihydro-4-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, soluble (in ethanol) | |

| Record name | (+\/-) 3-Methyl-gamma-decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.944 | |

| Record name | (+\/-) 3-Methyl-gamma-decalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1149/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67663-01-8 | |

| Record name | β-Methyl-γ-decalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67663-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-gamma-decalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067663018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Furanone, 5-hexyldihydro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hexyldihydro-4-methylfuran-2(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hexyldihydro-4-methyl-2(3H)-furanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037309 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mentioned Compounds

Stereochemical Investigations of 5 Hexyl 4 Methyldihydrofuran 2 3h One

Characterization and Ratio Determination of cis and trans Isomers

The relative orientation of the alkyl substituents on the lactone ring defines the cis and trans diastereomers of 5-Hexyl-4-methyldihydrofuran-2(3H)-one. In the cis isomer, the hexyl and methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. The specific stereochemical configurations are designated using the Cahn-Ingold-Prelog priority rules, leading to (4R,5R) and (4S,5S) notations for the cis enantiomers and (4R,5S) and (4S,5R) for the trans enantiomers. The IUPAC name for the (4R,5R)-cis isomer is (4R,5R)-5-hexyl-4-methyloxolan-2-one. nih.gov Similarly, the (4S,5R)-trans isomer is named (4S,5R)-5-hexyl-4-methyloxolan-2-one. nih.gov

The ratio of cis to trans isomers produced in a chemical synthesis is highly dependent on the reaction conditions and the synthetic route employed. Thermodynamic and kinetic factors play a crucial role, with different synthetic methods favoring the formation of one diastereomer over the other. The determination of this ratio is a critical step in characterizing the product mixture and is typically achieved using chromatographic and spectroscopic techniques.

| Isomer Type | IUPAC Name | Synonyms |

| cis | (4R,5R)-5-hexyl-4-methyloxolan-2-one | cis-3-Methyl-gamma-decalactone, rel-(4R,5R)-5-Hexyldihydro-4-methyl-2(3H)-furanone |

| trans | (4S,5R)-5-hexyl-4-methyloxolan-2-one | trans-3-Methyl-gamma-decalactone, rel-(4R,5S)-5-Hexyldihydro-4-methyl-2(3H)-furanone |

Enantiomeric Purity and Distribution Analysis

Beyond the cis-trans isomerism, each diastereomer exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The analysis of enantiomeric purity, or enantiomeric excess (ee), is crucial as enantiomers can have vastly different biological activities. Chiral separation techniques are necessary to resolve these enantiomeric pairs. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for separating and quantifying the individual enantiomers in a mixture. nih.gov Capillary electrophoresis with a chiral selector is another powerful technique for achieving enantiomeric discrimination.

Influence of Stereochemistry on Biological Activity and Other Properties

The three-dimensional structure of a molecule is paramount in its interaction with biological systems, such as enzymes and receptors, which are themselves chiral. nih.gov Consequently, the different stereoisomers of this compound are expected to exhibit distinct biological activities. For instance, in many structurally related lactones, one enantiomer may be responsible for a specific flavor or pheromonal activity, while its mirror image may be inactive or possess a different sensory profile.

While specific studies on the biological activity of each stereoisomer of this compound are not extensively detailed in publicly available literature, it is a well-established principle in medicinal and natural product chemistry that stereochemistry governs bioactivity. This includes differences in efficacy, metabolism, and potential toxicity.

Advanced Spectroscopic and Chromatographic Methods for Stereochemical Analysis

A suite of sophisticated analytical techniques is employed to unravel the complex stereochemistry of molecules like this compound.

GC-MS is a powerful technique for separating and identifying volatile compounds. When coupled with a chiral capillary column, it can be used to separate enantiomers. Even on a standard, non-chiral column, the cis and trans diastereomers of this compound will typically have different retention times, allowing for their separation and quantification. The mass spectrum provides information on the molecular weight and fragmentation pattern of the compound, which aids in its identification. The NIST database contains a GC-MS entry for the cis isomer of this compound. nih.gov The fragmentation patterns of furanones are studied to understand the structural characteristics of the isomers. imreblank.ch

Enantiomers are optically active, meaning they rotate the plane of polarized light. A polarimeter is used to measure the specific rotation of a chiral compound, which is a characteristic physical property. The two enantiomers of a pair will rotate light to an equal and opposite degree. While specific optical rotation values for the enantiomers of this compound are not widely published, this technique is fundamental in the characterization of chiral molecules.

Chiral Gas Chromatography for Enantiomeric Distribution

Chiral Gas Chromatography (GC) is a critical analytical technique for the separation and quantification of the stereoisomers of volatile compounds like this compound. This method allows for the determination of the enantiomeric distribution, which is essential for understanding the sensory properties and biological activity of each specific isomer. The separation is achieved by using a chiral stationary phase (CSP) within the GC column, which interacts differently with each enantiomer, leading to different retention times.

Research Findings

While specific research detailing the chiral GC separation of this compound is not extensively published, the methodology is well-established for its lower homologues, particularly the widely studied 5-butyl-4-methyldihydro-2(3H)-furanone, commonly known as whisky lactone or oak lactone. researchgate.netucdavis.edu The principles and techniques applied to these related compounds are directly applicable to the analysis of the hexyl derivative.

The most effective and widely used CSPs for this class of lactones are derivatized cyclodextrins. researchgate.nethplc.sk Cyclodextrins are cyclic oligosaccharides that form a cone-shaped cavity. researchgate.net By modifying the hydroxyl groups on the cyclodextrin (B1172386) molecule with various functional groups, their chiral recognition capabilities can be significantly enhanced, allowing for the successful separation of enantiomers. researchgate.netresearchgate.net

A study on the separation of the four stereoisomers of whisky lactone demonstrated the efficacy of a Chirasil-DEX CB column, which is a cyclodextrin-based CSP. The analysis successfully resolved all four isomers, providing distinct retention times for each, which allows for their individual quantification.

The retention times for the stereoisomers of the related compound, 5-butyl-4-methyldihydro-2(3H)-furanone, are presented below as a clear example of the separation achievable with this technique.

Interactive Data Table: Enantiomeric Separation of Whisky Lactone Isomers by Chiral GC

| Stereoisomer | Configuration | Retention Time (minutes) |

| trans-isomer | (+)-(4S,5R) | 10.75 |

| trans-isomer | (-)-(4R,5S) | 11.01 |

| cis-isomer | (-)-(4S,5S) | 11.90 |

| cis-isomer | (+)-(4R,5R) | 12.06 |

| Data obtained on a CP7502 Chirasil-DEX CB column (25m x 0.25 mm x 0.25 µm) with a temperature program of 80–200 °C at 5 °C/min. |

Further research into both whisky lactone and its next higher homologue, cognac lactone (5-pentyl-4-methyldihydro-2(3H)-furanone), confirmed that good enantioseparation can be achieved using cyclodextrin derivatives as chiral selectors. researchgate.net Specifically, CSPs with 6-O-tert-butyldimethylsilyl-2,3-dialkylated or 6-O-tert-butyldimethylsilyl-2,3-diacylated cyclodextrins showed high chiral resolution values. researchgate.net The study also highlighted that the nature and position of the derivatization on the cyclodextrin have a strong impact on the chiral recognition mechanism. researchgate.net This underscores the importance of selecting an appropriately modified CSP to achieve baseline separation of the enantiomers of this compound.

The analysis of these lactones is typically performed using a gas chromatograph coupled with a mass spectrometer (GC-MS), which allows for both the separation of the isomers and their definitive identification based on their mass spectra. nih.govprofpc.com.br The use of headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that concentrates the volatile lactones from the sample matrix before injection into the GC system, enhancing sensitivity and specificity. cornell.edu

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Correlating Structural Motifs of Dihydrofuranones with Biological Potency

The biological potency of dihydrofuranones, also known as γ-butyrolactones, is intricately linked to the substitution pattern on the lactone ring. Research has demonstrated that the position and nature of alkyl substituents are critical determinants of pharmacological effects, particularly concerning convulsant and anticonvulsant activities. nih.govnih.gov The core γ-butyrolactone skeleton acts as a scaffold, and its activity is modulated by the functional groups attached to the α, β, and γ carbons.

Studies on a series of alkyl-substituted γ-butyrolactones have revealed a distinct correlation between the substitution position and the resulting central nervous system effect. nih.gov

α-Position Substitution: The presence of alkyl groups at the α-position (the carbon adjacent to the carbonyl group) is strongly associated with anticonvulsant properties. nih.gov Several compounds, including α-ethyl-α-methyl γ-butyrolactone, have been shown to prevent seizures induced by agents like pentylenetetrazol and picrotoxin (B1677862). nih.gov Maximal anticonvulsant activity is often observed when the alkyl substituent at this position contains three or four carbon atoms. nih.gov

β-Position Substitution: In contrast, alkyl substitution at the β-position tends to confer convulsant properties. nih.gov The potency of this convulsant effect is also dependent on the size of the alkyl chain. nih.gov

γ-Position Substitution: Alkyl groups at the γ-position (the carbon bearing the ring oxygen) can also contribute to anticonvulsant activity, although often to a lesser extent than α-substitution. nih.gov

This positional dichotomy suggests that β- and α-substituted γ-butyrolactones may act at the same biological site, but as agonists and antagonists, respectively. nih.gov For many of these compounds, the mechanism of action is believed to involve interaction with the picrotoxin binding site of the GABA-A receptor complex. nih.gov The α-methylene-γ-butyrolactone motif is also recognized as a natural pharmacophore responsible for the antifungal activity of some natural products. mdpi.com

Modifying the Dihydrofuranone Skeleton for Enhanced Bioactivity

Beyond simple alkyl substitutions, modifications to the core dihydrofuranone skeleton have been a key strategy for enhancing or altering biological activity. These changes can improve potency, spectrum of activity, and receptor affinity.

A significant modification involves heteroatom substitution within the lactone ring. For instance, replacing the ring oxygen with a sulfur atom to create a γ-thiobutyrolactone has been shown to improve anticonvulsant potency and broaden the spectrum of activity in α-substituted analogs. nih.gov This suggests that the electronic properties and bond angles of the heterocyclic ring are crucial for optimal interaction with its biological target.

Another approach is the creation of fused-ring systems. Benzene-fused γ-butyrolactones, for example, have been found to possess highly efficacious immunosuppressive properties. mdpi.com The synthesis of novel 2(5H)-furanone derivatives, which are closely related to dihydrofuranones, has also led to promising compounds. By introducing terpene moieties and creating sulfur-containing sulfones from 5-alkoxy-2(5H)-furanones, researchers developed analogs with significant antibacterial activity against pathogens like Staphylococcus aureus. mdpi.com

Furthermore, the introduction of an exocyclic double bond, specifically an α-methylene group, is a known strategy for generating antifungal and antibacterial agents. mdpi.com Synthetic α-methylene-γ-butyrolactones that bear an aromatic group at the γ-position have demonstrated notable antifungal activity. mdpi.com These examples underscore how strategic alterations to the dihydrofuranone skeleton can unlock a wide range of pharmacological activities beyond the original profile.

Impact of Side Chain (Hexyl and Methyl Substituents) Variations on Activity

The length, branching, and lipophilicity of alkyl side chains significantly influence how the molecule interacts with biological systems. mdpi.comresearchgate.net

β-Substituent (Methyl Group): Substitution at the β-position is strongly correlated with convulsant activity, with potency depending on the size of the alkyl group. nih.gov The presence of a small methyl group at this position in 5-hexyl-4-methyldihydrofuran-2(3H)-one is therefore a key structural feature. The interplay between the pro-convulsant tendency of the β-methyl group and the anticonvulsant-associated γ-hexyl group would result in a complex pharmacological profile that requires specific biological evaluation.

General SAR principles for alkyl-substituted γ-butyrolactones are summarized in the table below, based on findings from anticonvulsant and convulsant screening studies. nih.govnih.gov

| Substitution Position | Alkyl Group Characteristics | Observed Biological Activity | Reference |

| α-Position | Small to medium chain (e.g., ethyl, methyl) | Anticonvulsant | nih.gov |

| α-Position | 3-4 carbon atoms | Maximal Anticonvulsant | nih.gov |

| β-Position | Alkyl substitution (size dependent) | Convulsant | nih.gov |

| γ-Position | Small to medium chain (e.g., ethyl, methyl) | Anticonvulsant (less potent than α) | nih.gov |

| α,α-Position | Gem-dimethyl | Can shift an anticonvulsant to a convulsant | nih.gov |

This interactive table summarizes general trends observed in SAR studies of γ-butyrolactones.

Design of Novel Analogues with Targeted Pharmacological Profiles

The insights gained from SAR studies provide the foundation for the rational design of novel dihydrofuranone analogues with specific, targeted pharmacological actions. nih.gov Rational drug design leverages computational and synthetic chemistry to create molecules with optimized properties, such as enhanced potency, greater selectivity, or a different type of activity altogether. nih.gov

One established design strategy is the use of conformational constraint. By creating more rigid structures, such as the α-spirocyclopropyl or α-spirocyclopentyl derivatives of γ-butyrolactones, chemists can probe the specific three-dimensional shape required for binding to a biological target. acs.org This helps in designing subsequent analogues that better fit the receptor's active site.

Based on the known SAR of γ-butyrolactones, a medicinal chemist could pursue several design strategies:

To enhance anticonvulsant activity: One might synthesize analogues of this compound where the β-methyl group is removed or relocated to the α-position, based on the principle that β-substitution confers convulsant properties while α-substitution promotes anticonvulsant effects. nih.govnih.gov

To develop antifungal agents: An alternative design could involve introducing an α-methylene group and varying the substituent at the γ-position with different aromatic rings to optimize antifungal potency. mdpi.com

To improve bioavailability: The length and branching of the γ-hexyl chain could be systematically varied to fine-tune the molecule's lipophilicity, aiming for an optimal balance that facilitates absorption and distribution to the target tissue. mdpi.com

Computational techniques, including molecular docking and molecular dynamics simulations, are increasingly used to predict how these designed analogues will interact with specific targets, such as the GABA-A receptor, allowing for the prioritization of the most promising candidates for chemical synthesis and biological testing. nih.govmdpi.com

Advanced Research Methodologies and Analytical Techniques in Dihydrofuranone Research

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is a foundational technique in the analysis of furanone derivatives, allowing for the separation of individual components from a mixture. scielo.br This separation is a critical prerequisite for accurate identification and quantification.

Gas Chromatography (GC), frequently coupled with Mass Spectrometry (GC-MS), is a primary tool for the analysis of volatile and semi-volatile compounds like 5-Hexyl-4-methyldihydrofuran-2(3H)-one. researchgate.net Due to their volatility, lactones are well-suited for GC analysis, which separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. nist.gov

In practice, a sample containing the lactone is vaporized and carried by an inert gas through a column. Non-polar columns with stationary phases like SE-30 or DB-1 are often employed. nist.gov The retention time, or the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For complex mixtures, such as in food or environmental samples, temperature programming is used to achieve better separation of compounds with a wide range of boiling points. nist.gov Stable isotope dilution assays using deuterated analogues as internal standards can be developed for highly accurate quantification of lactones in complex matrices like wine. nih.gov Enantioselective GC can also be used to separate and quantify the different stereoisomers of lactones. nih.gov

Table 1: Example GC Parameters for Lactone Analysis

| Parameter | Value/Type | Source |

|---|---|---|

| Column Type | Capillary | nist.gov |

| Stationary Phases | DB-1, HP-5MS, SE-30 | nist.gov |

| Carrier Gas | Helium (He) | nist.gov |

| Detection | Flame Ionization (FID), Mass Spectrometry (MS) | researchgate.netnist.gov |

| Injection Mode | Split/Splitless |

| Typical Program | Initial temp 30-50°C, ramp 2-4 K/min to 210-270°C | nist.gov |

This table presents typical parameters used in the gas chromatographic analysis of related lactone compounds.

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume. wikipedia.orgchromtech.com The technique utilizes a column packed with porous gel; larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. chromtech.com

While GPC is most widely used for determining the molecular weight distribution of large molecules like polymers, it can be applied in dihydrofuranone research. wikipedia.orgphenomenex.com Its primary role for a relatively small molecule like this compound would be for purity assessment. phenomenex.com It can effectively separate the monomeric lactone from any high-molecular-weight impurities, such as polymeric byproducts or oligomers that may have formed during synthesis or storage. The technique typically uses organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) as the mobile phase and can be equipped with detectors such as refractive index (RID) or ultraviolet (UV) detectors. phenomenex.combiorizon.eu

Spectroscopic Characterization Methods in Structure Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce a spectrum, which serves as a molecular fingerprint. researchgate.net These methods are indispensable for confirming the structure of isolated compounds.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, providing a spectrum that reveals the molecule's functional group composition. nih.gov

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) group of the γ-lactone ring. nih.govnist.gov Saturated five-membered ring lactones typically show a very characteristic and intense C=O stretching vibration at a higher frequency than that of open-chain esters or larger-ring lactones, generally in the range of 1760-1800 cm⁻¹. Other significant absorptions include C-H stretching from the alkyl groups and C-O stretching vibrations associated with the ester functionality. scielo.br

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (γ-Lactone) | Stretch | ~1775 | Strong, Sharp |

| C-O (Ester) | Stretch | 1250-1050 | Strong |

| sp³ C-H (Alkyl) | Stretch | 2960-2850 | Strong to Medium |

This table is based on characteristic frequencies for γ-butyrolactone and alkyl-substituted compounds. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals. khanacademy.org This technique is most effective for molecules containing chromophores, which are structural features with π-electrons, such as conjugated double bonds or aromatic rings. davuniversity.org

The compound this compound is a saturated lactone. hmdb.ca The "dihydrofuranone" nomenclature indicates a saturated furanone ring, meaning it lacks the conjugated double bonds necessary for significant electronic transitions in the standard UV-Vis range of 200–800 nm. youtube.com Saturated compounds containing heteroatoms with non-bonding electrons (like the oxygens in the lactone) can undergo n→σ* transitions, but these typically require high energy and absorb light at wavelengths below 200 nm, which is in the vacuum UV region and not accessible by standard spectrophotometers. youtube.com Therefore, UV-Vis spectroscopy is generally not a primary technique for the structural characterization of this specific compound.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nist.gov It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. When coupled with GC, GC-MS provides both the retention time and the mass spectrum, making it a definitive tool for identifying compounds like this compound. researchgate.netresearchgate.net

In the mass spectrometer, the molecule is ionized, most commonly by electron ionization (EI), which results in a molecular ion (M⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound (184.27 g/mol ). nih.gov The fragmentation pattern is a unique fingerprint that arises from the breaking of specific bonds within the molecule. For a γ-lactone, common fragmentation pathways include the loss of the alkyl side chain and rearrangements of the lactone ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.15361 | 143.3 |

| [M+Na]⁺ | 207.13555 | 149.9 |

| [M-H]⁻ | 183.13905 | 147.0 |

| [M]⁺ | 184.14578 | 145.3 |

| [M+H-H₂O]⁺ | 167.14359 | 138.3 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research, offering a bridge between molecular structure and biological function. researchgate.netjstar-research.com These techniques are particularly valuable in Structure-Activity Relationship (SAR) studies, where the goal is to understand how the chemical structure of a compound like this compound relates to its biological activity. nih.gov

Predicting Molecular Properties and Conformations:

At its core, computational chemistry uses the fundamental laws of physics to solve chemical problems on a computer. researchgate.net For this compound, this begins with the prediction of its three-dimensional structure and conformational possibilities. Given the presence of chiral centers at the 4th and 5th positions of the furanone ring, this compound can exist as different stereoisomers (e.g., cis and trans). nih.govnih.gov Molecular mechanics and quantum chemical methods can be employed to calculate the potential energy of different conformations, identifying the most stable (lowest energy) arrangements of the atoms. mdpi.com This is crucial because the biological activity of a molecule is often dictated by its specific 3D shape, which determines how it interacts with biological targets.

Advanced computational models can predict a range of physicochemical properties for this compound without the need for laboratory experiments. jstar-research.com These properties, including electronic properties like charge distribution and molecular orbitals, are vital for understanding the molecule's reactivity and interaction potential. jstar-research.com For instance, the distribution of electrostatic potential on the molecular surface can indicate regions that are likely to engage in hydrogen bonding or other non-covalent interactions with a biological receptor.

Interactive Table: Predicted Physicochemical Properties of trans-5-Hexyl-4-methyldihydrofuran-2(3H)-one

| Property | Predicted Value | Computational Method |

| Molecular Formula | C11H20O2 | - |

| Molecular Weight | 184.27 g/mol | PubChem 2.2 |

| XLogP3 | 3.6 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 |

Data sourced from PubChem CID 12839888. nih.gov

Application in SAR Studies:

In the context of SAR, computational methods can be used to build models that correlate structural features of a series of dihydrofuranone analogs with their observed biological activities. By systematically modifying the structure of this compound in silico (e.g., by changing the length of the hexyl chain, altering the methyl group, or substituting other parts of the molecule), researchers can predict how these changes will affect its activity. This allows for the rational design of new, potentially more potent or selective compounds, streamlining the drug discovery process. nih.gov

Quantum chemical studies, such as those using Density Functional Theory (DFT), can provide detailed insights into the reaction mechanisms at a molecular level. rsc.org For instance, if this compound were to act as an enzyme inhibitor, DFT calculations could elucidate the binding interactions and the transition states involved in the inhibitory action. rsc.org

In Vitro and In Vivo Bioactivity Assay Development and Validation

To investigate the biological effects of this compound, robust and reliable bioassays are essential. These assays can be broadly categorized into in vitro (conducted in a controlled environment outside a living organism, such as in a test tube or cell culture) and in vivo (conducted in a whole, living organism). The development and validation of these assays are critical to ensure that the results are accurate, reproducible, and relevant. usp.orgaragenbio.com

In Vitro Bioactivity Assays:

In vitro assays are often the first step in screening for biological activity due to their relatively low cost and high throughput. For a compound like this compound, a variety of in vitro assays could be developed depending on the suspected biological function.

Enzyme Inhibition Assays: If the compound is hypothesized to be an enzyme inhibitor, assays would be designed to measure the enzyme's activity in the presence and absence of the compound. For example, if it were being tested as a proteasome inhibitor, a fluorometric assay could be used to measure the activity of the proteasome with a specific substrate. nih.gov

Cell-Based Assays: These assays use living cells to assess the biological effects of a compound. unipa.it For instance, to test for anticancer activity, various cancer cell lines could be treated with this compound, and its effect on cell proliferation could be measured using techniques like the MTT assay. nih.govmdpi.com To investigate potential immunosuppressive effects, one could measure the proliferation of T-cells or B-cells stimulated with mitogens like Concanavalin A (ConA) or Lipopolysaccharide (LPS), respectively. acs.org

Binding Assays: Techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or Surface Plasmon Resonance (SPR) can be used to determine if and how strongly the compound binds to a specific target protein. aragenbio.com

The development of these assays involves several key steps, including optimization of conditions (e.g., concentration of reagents, incubation time), and establishing their fitness for a specific purpose. ipqpubs.com

In Vivo Bioactivity Assays:

Animal Models of Disease: If in vitro data suggests a particular therapeutic potential, animal models that mimic human diseases can be used. For example, if this compound showed anti-inflammatory properties in vitro, its efficacy could be tested in rodent models of inflammation.

Antioxidant Activity Models: To confirm in vitro antioxidant findings, in vivo studies can be performed. This often involves administering the compound to animal models and then measuring biomarkers of oxidative stress in tissues like the liver and kidneys. mdpi.com

Assay Validation:

Validation is a critical process to ensure that a bioassay is suitable for its intended purpose. casss.org According to guidelines from regulatory bodies, validation involves demonstrating the assay's specificity, accuracy, precision, and robustness. casss.org

Interactive Table: Key Parameters in Bioassay Validation

| Validation Parameter | Description |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. casss.org |

| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. casss.org |

| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. casss.org |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. usp.org |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. casss.org |

The development and validation of these advanced assays are fundamental to rigorously characterizing the biological profile of this compound and other related dihydrofuranones. usp.orgunipa.it

Future Research Directions and Translational Perspectives for 5 Hexyl 4 Methyldihydrofuran 2 3h One

Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles

A foundational step in characterizing the potential of 5-Hexyl-4-methyldihydrofuran-2(3H)-one is the thorough investigation of its pharmacodynamic (PD) and pharmacokinetic (PK) profiles. Currently, there is a significant void in the scientific literature regarding how this compound interacts with biological systems. Future research must prioritize understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Key research questions to address include:

Absorption: What are the mechanisms and efficiency of its absorption following various routes of exposure?

Distribution: How does the compound distribute throughout the body and does it accumulate in specific tissues or organs?

Metabolism: What are the primary metabolic pathways and the resulting metabolites? Identifying the enzymes responsible for its biotransformation is crucial.

Excretion: How is the compound and its metabolites eliminated from the body?

Investigating the pharmacodynamics will involve identifying its molecular targets and mechanism of action. Do its effects stem from interactions with specific receptors, enzymes, or ion channels? Answering these questions is fundamental to understanding its potential therapeutic efficacy and for the design of future studies.

Exploration of Novel Therapeutic Applications beyond Current Findings

The known presence of this compound in citrus suggests its potential as a biomarker for food consumption. foodb.ca However, the structural class of furanones, to which this compound belongs, has been associated with a range of biological activities, indicating that its potential applications could extend far beyond its current classification as a flavor compound.

Research into other furanone derivatives has revealed promising cytotoxic activities against various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7). rsc.orgrsc.org These findings provide a strong rationale for investigating the anti-proliferative and cytotoxic potential of this compound. Future studies should systematically screen the compound against a panel of cancer cell lines to determine its efficacy and selectivity. Such research could unveil novel therapeutic avenues in oncology.

Development of Sustainable and Green Synthesis Routes

The advancement of this compound from a laboratory curiosity to a potentially viable therapeutic agent or commercial product hinges on the development of efficient and environmentally friendly synthesis methods. While custom synthesis is available, scalable and sustainable routes are not well-established.

Future research should focus on "green chemistry" principles to minimize hazardous substances and waste. Methodologies like microwave-assisted synthesis, which have been successfully applied to other novel furanone derivatives, could offer a template for rapid and efficient production. rsc.org Additionally, exploring biocatalytic or chemoenzymatic strategies could provide highly stereoselective and sustainable routes to the different isomers of the compound, such as the (4R,5R) and (4S,5R) configurations. nih.govnih.gov

Interdisciplinary Research Collaborations for Holistic Evaluation

A comprehensive understanding of this compound requires a multi-faceted approach, necessitating collaboration across various scientific disciplines.

Key collaborations should include:

Chemists and Chemical Engineers: To optimize synthesis, purification, and scale-up processes.

Pharmacologists and Toxicologists: To conduct in-depth ADME/Tox studies and elucidate mechanisms of action.

Molecular Biologists and Biochemists: To identify molecular targets and signaling pathways affected by the compound.

Food Scientists and Nutritionists: To further investigate its role and stability in food products and its potential as a biomarker. hmdb.ca

Computational Scientists: To perform in silico modeling for predicting biological activity, toxicity, and designing derivatives with improved properties.

Such interdisciplinary efforts will ensure a holistic evaluation, from fundamental chemical properties to preclinical assessment, accelerating its potential translation into practical applications.

Addressing Existing Research Gaps to Further Characterize Academic Profile

The most significant challenge—and opportunity—in the study of this compound is the current scarcity of published research. hmdb.ca A literature review reveals a clear lack of extensive studies focused specifically on this compound. Therefore, a primary future direction is to systematically build its academic and scientific profile.

This involves:

Comprehensive Spectroscopic and Physicochemical Characterization: While basic data exists, a full profile including detailed NMR, IR, and mass spectrometry data, as well as solubility and stability studies, should be published and made accessible. nih.govnih.gov

Biological Activity Screening: Moving beyond cancer, systematic screening against a wide range of biological targets (e.g., antimicrobial, anti-inflammatory, neurological) could uncover unexpected therapeutic potential.

Comparative Studies: Research comparing the biological activities of the different stereoisomers (e.g., cis and trans) is needed, as stereochemistry often dictates pharmacological effects. nih.govnih.gov

By methodically addressing these fundamental research gaps, the scientific community can establish a robust foundation of knowledge, paving the way for more advanced and targeted investigations into the promising future of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5-Hexyl-4-methyldihydrofuran-2(3H)-one?

- Methodological Answer : The compound can be synthesized via lactonization of hydroxy acids or through cyclization of substituted precursors. For example, hypervalent iodine reagents (e.g., PhI(OAc)₂) facilitate oxidative cyclization of alkenoic acids to form dihydrofuranone scaffolds, as demonstrated in the synthesis of structurally similar azidolactones . Key steps include purification via column chromatography and validation using spectroscopic techniques.

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, IR, and HRMS. For NMR, dissolve the compound in deuterated chloroform (CDCl₃) and analyze chemical shifts to confirm stereochemistry and substitution patterns. Compare data with literature values for analogous dihydrofuranones (e.g., 5-(azidomethyl) derivatives) to resolve ambiguities . IR spectroscopy can confirm lactone carbonyl stretches (~1750 cm⁻¹).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow NIOSH/EN 166 standards for PPE: wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to minimize inhalation risks. Inspect gloves for integrity before use, and decontaminate surfaces after spills. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomers of dihydrofuranones?

- Methodological Answer : Employ 2D NMR techniques (COSY, NOESY, HSQC) to differentiate diastereomers. For example, NOE correlations can clarify spatial arrangements of substituents. Cross-referencing with X-ray crystallography data (if available) or computational modeling (DFT) provides additional validation .

Q. What strategies optimize diastereoselectivity in the synthesis of this compound derivatives?

- Methodological Answer : Adjust reaction conditions such as temperature, solvent polarity, and catalyst choice. Hypervalent iodine reagents (e.g., PhI=O) in dichloromethane at 0°C can enhance stereocontrol. Monitoring reaction progress via TLC and optimizing stoichiometry of chiral auxiliaries (e.g., Evans’ oxazolidinones) may further improve selectivity .

Q. How do hypervalent iodine reagents influence the reactivity of dihydrofuranone precursors?

- Methodological Answer : These reagents promote electrophilic cyclization by generating iodonium intermediates, which facilitate intramolecular lactonization. For example, PhI(OAc)₂ activates alkenoic acids to form 5-membered lactones with minimal byproducts. Mechanistic studies using radical traps (e.g., TEMPO) can confirm non-radical pathways .

Q. What experimental designs are recommended for assessing the biological activity of this compound?

- Methodological Answer : Conduct in vitro assays (e.g., antimicrobial or enzyme inhibition) using purified samples. For cytotoxicity studies, use cell lines (e.g., HeLa or MCF-7) with dose-response curves (0–100 µM). Include positive controls (e.g., doxorubicin) and validate results via triplicate experiments. Structural analogs with hydroxyl or halogen substituents may guide SAR analyses .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between computational and experimental structural data?

- Methodological Answer : Reconcile differences by refining computational parameters (e.g., basis sets in DFT calculations) or re-examizing experimental conditions (e.g., crystal packing effects in XRD). For example, torsional angles in dihydrofuranone rings may vary between gas-phase calculations and solid-state XRD data .

Q. What are common pitfalls in interpreting mass spectrometry data for dihydrofuranones?

- Methodological Answer : Avoid misassignment of fragmentation patterns. Use high-resolution MS (HRMS) to distinguish between isobaric ions. For example, the molecular ion [M+H]⁺ for C₁₂H₁₈O₂ should have an exact mass of 194.1307. Confirm adduct formation (e.g., Na⁺ or K⁺) by comparing theoretical and observed m/z values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.